molecular formula C14H18F3N3O B4194084 N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B4194084
M. Wt: 301.31 g/mol
InChI Key: SWXWSXFROIIPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of N,N-dimethyl-3-(trifluoromethyl)benzamide with piperazine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for fluorination and sodium trifluoroacetate for trifluoromethylation . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins . This interaction can modulate the activity of the target, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the trifluoromethyl group enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O/c1-18(2)13(21)20-8-6-19(7-9-20)12-5-3-4-11(10-12)14(15,16)17/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXWSXFROIIPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.